molecular formula C11H7ClFN3O2 B2710904 N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034622-43-8

N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2710904
CAS No.: 2034622-43-8
M. Wt: 267.64
InChI Key: IQQIYUKMBPCORE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C11H7ClFN3O2 and its molecular weight is 267.64. The purity is usually 95%.
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Biological Activity

N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H7_7ClFN3_3O2_2
  • Molecular Weight : 267.64 g/mol
  • IUPAC Name : N-(4-chloro-2-fluorophenyl)-6-hydroxy-1H-pyrimidine-4-carboxamide

The compound features a pyrimidine ring with hydroxyl and carboxamide functional groups, which contribute to its reactivity and interaction with biological targets.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for binding to active sites on target proteins. This interaction can lead to modulation of enzyme activity or alteration in receptor signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50_{50} (µM)
A1HCT11637.4
A2Caco-28.9
A3LNCaP18.9

These findings suggest that the compound may possess similar efficacy against specific cancer types, warranting further investigation into its potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its antimicrobial efficacy remains limited.

Case Studies and Research Findings

  • Pharmacological Evaluation :
    A study assessed the pharmacological profile of a related compound, demonstrating its ability to block voltage-gated sodium channels, which are implicated in neuropathic pain management. This suggests a potential therapeutic application for this compound in pain relief .
  • Synthetic Pathways :
    The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Understanding these synthetic routes is crucial for optimizing production and exploring structure-activity relationships .
  • Antiviral Potential :
    Recent investigations into similar compounds have revealed antiviral activities against specific viral targets, indicating that this compound may also exhibit such properties .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O2/c12-6-1-2-8(7(13)3-6)16-11(18)9-4-10(17)15-5-14-9/h1-5H,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQIYUKMBPCORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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